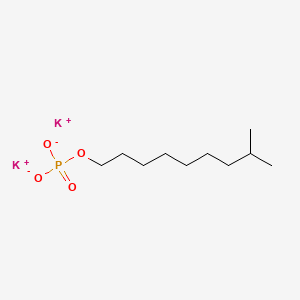
Phosphoric acid, isodecyl ester, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, isodecyl ester, potassium salt is a chemical compound with the molecular formula C10H21K2O4P. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role as a surfactant and emulsifying agent, making it valuable in formulations requiring stable emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, isodecyl ester, potassium salt is typically synthesized through the esterification of phosphoric acid with isodecyl alcohol, followed by neutralization with potassium hydroxide. The reaction conditions often involve:
Esterification: Phosphoric acid reacts with isodecyl alcohol in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. These processes are optimized for high yield and purity, often utilizing continuous reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, isodecyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: The ester group can participate in substitution reactions, where the isodecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Alkyl halides and aryl halides are often used in substitution reactions.
Major Products Formed
Oxidation: The major products include various phosphoric acid derivatives.
Substitution: The products depend on the substituent introduced, resulting in different alkyl or aryl phosphates.
Scientific Research Applications
Phosphoric acid, isodecyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products requiring stable emulsions.
Mechanism of Action
The mechanism of action of phosphoric acid, isodecyl ester, potassium salt involves its ability to reduce surface tension and stabilize emulsions. It interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of stable mixtures. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, enhancing its emulsifying properties.
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, isodecyl ester
- Phosphoric acid, decyl ester, potassium salt
- Phosphoric acid, nonyl ester, potassium salt
Uniqueness
Phosphoric acid, isodecyl ester, potassium salt is unique due to its specific isodecyl group, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers enhanced emulsifying capabilities and stability in various formulations.
Properties
CAS No. |
68389-40-2 |
|---|---|
Molecular Formula |
C10H21K2O4P |
Molecular Weight |
314.44 g/mol |
IUPAC Name |
dipotassium;8-methylnonyl phosphate |
InChI |
InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
NCZSRRBODSIEAI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















